molecular formula C30H29N5O4 B459362 BENZYL (8S,8AR)-6-AMINO-5,7,7-TRICYANO-8-(4-ISOPROPOXY-3-METHOXYPHENYL)-1,3,8,8A-TETRAHYDROISOQUINOLINE-2-CARBOXYLATE CAS No. 303959-65-1

BENZYL (8S,8AR)-6-AMINO-5,7,7-TRICYANO-8-(4-ISOPROPOXY-3-METHOXYPHENYL)-1,3,8,8A-TETRAHYDROISOQUINOLINE-2-CARBOXYLATE

Cat. No.: B459362
CAS No.: 303959-65-1
M. Wt: 523.6g/mol
InChI Key: XLSAJSOSYGOYMV-RPLLCQBOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BENZYL (8S,8AR)-6-AMINO-5,7,7-TRICYANO-8-(4-ISOPROPOXY-3-METHOXYPHENYL)-1,3,8,8A-TETRAHYDROISOQUINOLINE-2-CARBOXYLATE is a complex organic compound with a molecular formula of C23H25N5O2 It is known for its unique structure, which includes multiple functional groups such as amino, cyano, and ester groups

Preparation Methods

The synthesis of BENZYL (8S,8AR)-6-AMINO-5,7,7-TRICYANO-8-(4-ISOPROPOXY-3-METHOXYPHENYL)-1,3,8,8A-TETRAHYDROISOQUINOLINE-2-CARBOXYLATE involves several steps. The synthetic route typically starts with the preparation of the tetrahydroisoquinoline core, followed by the introduction of the amino, cyano, and ester groups. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The cyano groups can be reduced to amines under specific conditions.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

BENZYL (8S,8AR)-6-AMINO-5,7,7-TRICYANO-8-(4-ISOPROPOXY-3-METHOXYPHENYL)-1,3,8,8A-TETRAHYDROISOQUINOLINE-2-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The amino and cyano groups can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The ester group may also play a role in its biological activity by undergoing hydrolysis to release active metabolites. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate various biochemical processes.

Comparison with Similar Compounds

When compared to similar compounds, BENZYL (8S,8AR)-6-AMINO-5,7,7-TRICYANO-8-(4-ISOPROPOXY-3-METHOXYPHENYL)-1,3,8,8A-TETRAHYDROISOQUINOLINE-2-CARBOXYLATE stands out due to its unique combination of functional groups. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activity.

Properties

CAS No.

303959-65-1

Molecular Formula

C30H29N5O4

Molecular Weight

523.6g/mol

IUPAC Name

benzyl (8S,8aR)-6-amino-5,7,7-tricyano-8-(3-methoxy-4-propan-2-yloxyphenyl)-1,3,8,8a-tetrahydroisoquinoline-2-carboxylate

InChI

InChI=1S/C30H29N5O4/c1-19(2)39-25-10-9-21(13-26(25)37-3)27-24-15-35(29(36)38-16-20-7-5-4-6-8-20)12-11-22(24)23(14-31)28(34)30(27,17-32)18-33/h4-11,13,19,24,27H,12,15-16,34H2,1-3H3/t24-,27+/m0/s1

InChI Key

XLSAJSOSYGOYMV-RPLLCQBOSA-N

SMILES

CC(C)OC1=C(C=C(C=C1)C2C3CN(CC=C3C(=C(C2(C#N)C#N)N)C#N)C(=O)OCC4=CC=CC=C4)OC

Isomeric SMILES

CC(C)OC1=C(C=C(C=C1)[C@@H]2[C@H]3CN(CC=C3C(=C(C2(C#N)C#N)N)C#N)C(=O)OCC4=CC=CC=C4)OC

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C2C3CN(CC=C3C(=C(C2(C#N)C#N)N)C#N)C(=O)OCC4=CC=CC=C4)OC

Origin of Product

United States

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